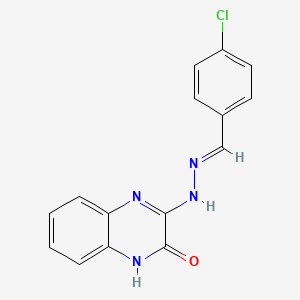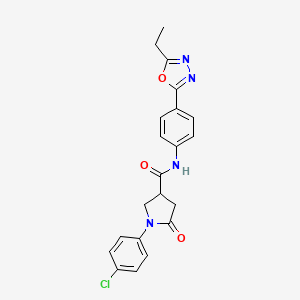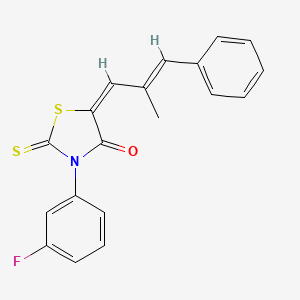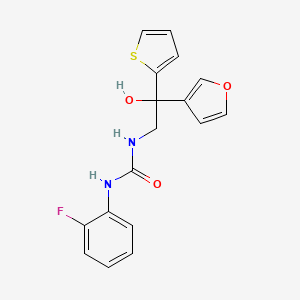
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a fluorophenyl group, a thiophenyl group, and a pyridinyl group, all connected by an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would likely result in regions of polarity within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions .
科学的研究の応用
Thiophene Analogues in Carcinogenicity Studies
A study by Ashby et al. (1978) evaluated thiophene analogues of known carcinogens, including benzidine and 4-aminobiphenyl. This research synthesized thiophene derivatives and assessed their potential carcinogenicity through in vitro assays, such as the Salmonella reverse-mutation and cell-transformation assays, to explore the structural activity relationships and potential carcinogenic risks of these compounds Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).
Acetamide and Formamide Derivatives in Toxicology
Kennedy (2001) published a review on the toxicology of acetamide, formamide, and their derivatives, providing a comprehensive update on their biological effects in humans. This work outlines the significance of understanding the toxicity profiles of these compounds, given their commercial importance and potential health implications Kennedy, G. (2001).
Chrysin's Hepatoprotective and Nephroprotective Activities
Pingili et al. (2019) reviewed the pharmacological properties of chrysin, a flavonoid known for its wide range of pharmacological activities. This review specifically focused on chrysin's hepatoprotective and nephroprotective activities against various toxic agents, demonstrating the potential therapeutic applications of naturally occurring compounds in mitigating toxin-induced organ damage Pingili, R., Pawar, A., Challa, S., Kodali, T., Koppula, S., & Toleti, V. (2019).
Neurotoxic Potential of Organophosphorus Compounds
Richardson (1995) critically reviewed the literature on the neurotoxicity of chlorpyrifos, an organophosphorus insecticide, relative to other compounds in its class. The review highlights the adverse neurological effects of chlorpyrifos and its metabolites, underscoring the importance of assessing the neurotoxic potential of chemical agents used in agriculture Richardson, R. (1995).
Metabolic and Genetic Variability in Paracetamol Processing
Zhao and Pickering (2011) reviewed the metabolism of paracetamol (acetaminophen) and related genetic differences that could influence individual responses to the drug. This research highlights the complexity of drug metabolism and the potential for genetic factors to affect the efficacy and safety of widely used medications Zhao, L.-z., & Pickering, G. (2011).
将来の方向性
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-14-5-1-6-15(20)13(14)10-17(23)22-11-12-4-2-8-21-18(12)16-7-3-9-24-16/h1-9H,10-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTRJVKAPUJBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)